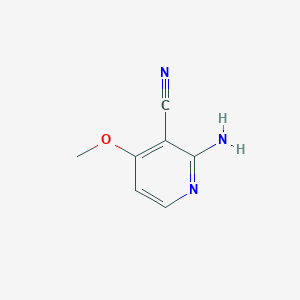

2-Amino-4-Methoxynicotinonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYBLKYAFIOZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370690 | |

| Record name | 2-Amino-4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98651-70-8 | |

| Record name | 2-Amino-4-methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-Methoxynicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in 2-Amino-4-Methoxynicotinonitrile can be determined.

While specific experimental NMR data for this compound is not widely available in public research literature, its synthesis and use as an intermediate are documented in patent literature, where it is noted that NMR analysis was conducted for its characterization. For instance, patent EP2190844B3 describes a reaction using this compound and mentions the acquisition of ¹H NMR data for the resulting product. google.com Similarly, patent WO2004054505A2 lists this compound among compounds for which NMR analysis was performed. google.com

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Aromatic CH | ~ 6.0 - 8.0 | Doublet, Doublet | The two aromatic protons on the pyridine (B92270) ring will appear as distinct signals, likely doublets due to coupling with each other. |

| Amino (NH₂) | ~ 5.0 - 7.0 | Broad Singlet | The protons of the primary amine often appear as a broad signal and can exchange with D₂O. |

| Methoxy (OCH₃) | ~ 3.8 - 4.2 | Singlet | The three equivalent protons of the methoxy group will appear as a sharp singlet. |

This table is predictive and based on typical chemical shifts for similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including quaternary carbons which are not observed in the ¹H NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

Expected ¹³C NMR Spectral Features:

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

| Aromatic C-NH₂ | ~ 155 - 165 | The carbon atom attached to the amino group is expected to be significantly deshielded. |

| Aromatic C-OCH₃ | ~ 160 - 170 | The carbon atom bearing the methoxy group will also be deshielded. |

| Aromatic CH | ~ 90 - 140 | The chemical shifts of the protonated aromatic carbons will vary based on their position relative to the substituents. |

| Quaternary Aromatic C-CN | ~ 115 - 125 | The carbon of the nitrile group typically appears in this region. |

| Nitrile (C≡N) | ~ 110 - 120 | The nitrile carbon itself is also observable. |

| Methoxy (OCH₃) | ~ 55 - 65 | The carbon of the methoxy group appears in the aliphatic region. |

This table is predictive and based on typical chemical shifts for similar structures.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Analysis of N-H Stretching and Bending Vibrations

The primary amino (-NH₂) group in this compound gives rise to characteristic absorption bands in the IR spectrum. The N-H stretching vibrations typically appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration is expected to be observed in the range of 1590-1650 cm⁻¹.

Identification of Nitrile (C≡N) Stretching Frequencies

The nitrile (-C≡N) functional group is readily identified by a sharp and intense absorption band in the IR spectrum. For conjugated nitriles, this stretching vibration typically occurs in the region of 2210-2240 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amino (-NH₂) | Asymmetric Stretch | ~ 3400 - 3500 | Medium |

| Amino (-NH₂) | Symmetric Stretch | ~ 3300 - 3400 | Medium |

| Amino (-NH₂) | Bending | ~ 1590 - 1650 | Medium to Strong |

| Nitrile (-C≡N) | Stretching | ~ 2210 - 2240 | Sharp, Strong |

| C-O (Aryl Ether) | Stretching | ~ 1200 - 1275 (asymmetric), ~1000-1075 (symmetric) | Strong |

| Aromatic C=C | Stretching | ~ 1400 - 1600 | Variable |

This table is predictive and based on characteristic IR absorption frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the substituted pyridine ring. The presence of the amino and methoxy groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent pyridine molecule.

Expected UV-Vis Absorption Maxima:

| Transition Type | Expected λmax (nm) | Solvent |

| π → π* | ~ 250 - 350 | Ethanol (B145695) or Methanol |

This table is predictive and based on typical electronic transitions for similar aromatic systems.

Investigation of π→π* and n→π* Electronic Transitions

The electronic absorption spectrum of this compound is characterized by the presence of π→π* and n→π* transitions, which are typical for molecules containing both π-systems and atoms with non-bonding electrons. The pyridine ring, the cyano group, and the amino and methoxy substituents all contribute to the electronic landscape of the molecule.

Theoretical studies on related 2-amino-4,6-diphenylnicotinonitriles have shown that these compounds exhibit fluorescence emission spectra with distinct bands. mdpi.com The shorter wavelength region is generally attributed to n→π* electronic transitions, while the longer wavelength region corresponds to π→π* transitions, often associated with intramolecular charge transfer. mdpi.com In a study of various 2-amino-4,6-diphenylnicotinonitrile derivatives, fluorescence emission bands were observed in the range of 299–325 nm for n→π* transitions and 394–427 nm for π→π* transitions in different solvents. mdpi.com

For this compound, the presence of the electron-donating amino and methoxy groups, along with the electron-withdrawing nitrile group on the pyridine ring, is expected to influence the energies of these transitions. The lone pairs of electrons on the nitrogen atom of the amino group and the oxygen atom of the methoxy group can participate in n→π* transitions. The conjugated π-system of the pyridine ring and the cyano group gives rise to π→π* transitions. The exact wavelengths of these transitions would be influenced by the solvent polarity, with n→π* transitions typically showing a blue shift (to shorter wavelengths) and π→π* transitions often exhibiting a red shift (to longer wavelengths) with increasing solvent polarity. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive research on closely related nicotinonitrile derivatives provides a solid foundation for understanding its likely solid-state structure. These studies consistently reveal key structural parameters and intermolecular interactions that are anticipated to be present in the crystal lattice of the title compound.

The crystallographic parameters for a range of substituted nicotinonitrile derivatives have been determined, showcasing a variety of crystal systems and space groups. For instance, 2-amino-4-chlorobenzonitrile (B1265954) crystallizes in the triclinic space group P-1. analis.com.my Another related compound, 2-methoxy-4,6-diphenylnicotinonitrile, crystallizes in the orthorhombic space group P21212. nih.gov The specific crystal system and space group for this compound would be determined by the most efficient packing of its molecules in the solid state, influenced by its size, shape, and intermolecular forces.

Table 1: Crystallographic Data for Related Nicotinonitrile Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 2-Amino-4-chlorobenzonitrile | C₇H₅ClN₂ | Triclinic | P-1 | 3.8924 | 6.7886 | 13.838 | 77.559 | 8.898 | 83.021 |

| 2-Methoxy-4,6-diphenylnicotinonitrile | C₂₀H₁₅N₃O | Orthorhombic | P21212 | - | - | - | - | - | - |

Data for 2-Amino-4-chlorobenzonitrile from analis.com.my. Data for 2-Methoxy-4,6-diphenylnicotinonitrile from nih.gov.

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular interactions. The presence of the amino group provides a hydrogen bond donor, while the nitrogen atom of the nitrile group and the pyridine ring nitrogen can act as hydrogen bond acceptors. Therefore, N-H···N hydrogen bonds are highly probable, leading to the formation of chains or dimers within the crystal lattice. This type of interaction has been observed in the crystal structure of 2-amino-4-chlorobenzonitrile. analis.com.my

In addition to strong hydrogen bonds, weaker interactions such as C-H···π and π-π stacking are also expected to play a crucial role in stabilizing the crystal structure. The electron-rich pyridine ring can participate in C-H···π interactions with hydrogen atoms from neighboring molecules. Furthermore, the planar nature of the aromatic ring suggests the likelihood of π-π stacking interactions, where the pyridine rings of adjacent molecules are arranged in a parallel or offset fashion. Hirshfeld surface analysis of 2-methoxy-4,6-diphenylnicotinonitrile has confirmed the significance of H···X (where X is another atom) contacts and π–π stacking in its crystal packing. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

DFT has become a cornerstone of computational chemistry for its ability to accurately predict molecular properties. mdpi.com For 2-Amino-4-Methoxynicotinonitrile, DFT calculations, often using the B3LYP method with various basis sets, are employed to determine its most stable conformation and electronic characteristics. mdpi.comscirp.org

The first step in a theoretical investigation is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process finds the lowest energy arrangement of the atoms. These calculations provide data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of molecular reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, help to predict the chemical behavior and stability of the molecule. mdpi.comnih.gov Key global reactivity descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) and Softness (S): Hardness measures the resistance to a change in electron distribution, with a larger HOMO-LUMO gap indicating greater hardness and stability. researchgate.net Softness is the reciprocal of hardness.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. mdpi.com

Table 1: Calculated Global Reactivity Descriptors for a Substituted Nicotinonitrile

| Descriptor | Value (eV) |

| Vertical Ionization Potential (IP) | 7.7691 |

Note: Data is for the related compound 2-methoxy-4,6-diphenylnicotinonitrile and serves as an illustrative example of the types of values obtained through DFT calculations. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.orgossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.netresearchgate.net This gap is also fundamental in determining the electronic absorption and emission properties of the molecule. ossila.com

Table 2: Illustrative Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap (ΔE) | 3.1896 |

Note: The HOMO-LUMO gap value is for an example organic molecule and illustrates the concept. researchgate.net The energy of the HOMO-LUMO gap helps characterize the molecule's potential for electron transfer. ossila.com

DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.gov This comparison helps to confirm the optimized molecular structure and allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govspectroscopyonline.com

Often, a scaling factor is applied to the calculated wavenumbers to account for systematic errors in the theoretical methods, leading to a very good correlation between theoretical and experimental spectra. nih.gov For example, the characteristic stretching vibration of the nitrile (-C≡N) group in related compounds is observed experimentally in the range of 2204–2210 cm⁻¹. mdpi.com DFT calculations can reproduce these frequencies with high accuracy. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions. mdpi.com

The MEP map is color-coded:

Red areas indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.netthaiscience.info

Blue areas represent regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green areas show regions of neutral or near-zero potential.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. scirp.org It is particularly useful for predicting how the molecule interacts with light.

TD-DFT calculations can predict the electronic absorption spectra (like UV-Vis spectra) of a molecule. researchgate.net These calculations provide key information about electronic transitions, including:

Absorption Wavelength (λmax): The wavelength of light the molecule absorbs most strongly.

Excitation Energy: The energy required to promote an electron from a lower energy orbital to a higher one.

Oscillator Strength (f): The probability or intensity of a particular electronic transition.

Orbital Contributions: Identifies which molecular orbitals are involved in the transition (e.g., HOMO to LUMO). mdpi.com

By simulating the absorption and emission spectra, researchers can understand the photophysical behavior of this compound. functmaterials.org.ua For instance, TD-DFT can distinguish between n–π* and π–π* transitions and predict how the solvent environment might affect these properties. mdpi.comscirp.org The close agreement often found between theoretical and experimental spectra validates the computational approach. scirp.orgresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as normalized contact distance (dnorm) onto the surface, it provides a detailed picture of the types and relative importance of interactions that stabilize the crystal structure. nih.govanalis.com.my For molecules containing pyridine (B92270), amine, and methoxy (B1213986) functionalities, this analysis reveals a complex network of hydrogen bonds and other van der Waals forces. researchgate.netnih.gov

A key feature of Hirshfeld surface analysis is its ability to break down the total surface into contributions from specific types of intermolecular contacts. This quantification provides a percentage value for each interaction type, highlighting the most significant forces responsible for crystal packing. nih.gov

For heterocyclic compounds with functionalities similar to this compound, H···H contacts typically constitute the largest portion of the Hirshfeld surface, often accounting for over 40% of all interactions. researchgate.netnih.gov This is followed by contacts involving carbon and hydrogen (C···H/H···C). The contributions from heteroatoms (O and N) are particularly important as they relate to specific hydrogen bonding. The N···H/H···N contacts, representing N—H⋯N hydrogen bonds, are a dominant feature in the crystal packing of many amino-substituted nitrogen heterocycles. analis.com.my Similarly, O···H/H···O contacts are crucial in structures containing hydroxyl or methoxy groups and water molecules. researchgate.netnih.gov

| Intermolecular Contact | Contribution Range (%) in Structurally Related Compounds |

| H···H | 23.1 - 47.1 |

| C···H/H···C | 18.4 - 24.6 |

| O···H/H···O | 10.0 - 20.9 |

| N···H/H···N | 8.1 - 13.6 |

| Cl···H/H···Cl | ~12.9 |

| Br···H/H···Br | ~13.3 |

| Data compiled from Hirshfeld analyses of various substituted aminopyridines and aminopyrimidines. nih.govresearchgate.netnih.govnih.gov |

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a unique summary of all intermolecular interactions in a crystal. crystalexplorer.net These plots display the distance from the surface to the nearest nucleus external to the surface (dₑ) versus the distance to the nearest nucleus internal to the surface (dᵢ). crystalexplorer.net Each point on the plot is colored to indicate the relative frequency of that (dₑ, dᵢ) pair, with the color scale ranging from blue (low frequency) to green and red (high frequency). crystalexplorer.net

Energy Framework Computations for Crystal Stability Analysis

Energy framework computations offer a quantitative analysis of the intermolecular interaction energies within a crystal, providing deep insight into the stability of the crystalline arrangement. nih.gov This method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are typically separated into electrostatic, polarization, dispersion, and repulsion components.

Applications in Medicinal Chemistry and Biological Research

Antimicrobial and Antibacterial Activities

Detailed studies specifically evaluating the antimicrobial and antibacterial properties of 2-Amino-4-Methoxynicotinonitrile against various pathogens are not extensively available in the public scientific literature. Consequently, specific data regarding its efficacy against Gram-positive and Gram-negative bacteria, as well as its Minimum Inhibitory Concentration (MIC) values, have not been established.

There is a lack of published research that has systematically evaluated the direct activity of this compound against common Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Due to the absence of dedicated antimicrobial screening studies for this compound, its Minimum Inhibitory Concentration (MIC) values against a panel of bacteria and fungi have not been reported.

Anticancer and Antiproliferative Activities

While direct and comprehensive investigations into the anticancer and antiproliferative effects of this compound are limited, its chemical structure has been utilized as a building block for the synthesis of compounds with potential antitumor properties.

Specific cytotoxicity data, such as IC50 values, for this compound against various cancer cell lines, including those from breast, colon, and lung cancers, are not readily found in peer-reviewed publications. The primary focus in the available literature is on the biological activities of the derivatives synthesized from this compound.

The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. While this compound itself has not been the direct subject of mechanistic studies involving the Raf/MEK/ERK pathway, it is a precursor to molecules that target related signaling pathways. For instance, its role in the synthesis of mitogen-activated protein kinase-activated protein kinase-2 (MK-2) inhibitors suggests an indirect link to pathways that are often dysregulated in cancer.

Enzyme Inhibition and Receptor Antagonism

The most significant area of biological investigation for this compound is its role as a key intermediate in the synthesis of potent enzyme inhibitors and receptor antagonists.

Research has identified aminocyanopyridine compounds, for which this compound is a parent structure, as inhibitors of mitogen-activated protein kinase-activated protein kinase-2 (MK-2). google.com MK-2 is a downstream substrate of p38 MAP kinase and plays a crucial role in the inflammatory response and the biosynthesis of TNFα. google.com The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. google.com

Furthermore, this compound serves as a starting material in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. google.com These derivatives have been investigated as modulators of the 5-HT2A serotonin (B10506) receptor. google.com The 5-HT2A receptor is a G protein-coupled receptor involved in various physiological and pathological processes in the central nervous system. Compounds that act as antagonists at this receptor can inhibit the intracellular responses initiated by agonists like serotonin. google.com The affinity of these synthesized compounds for the receptor is often determined through radioligand binding assays, with results typically reported as IC50 or Ki values. google.com

| Parameter | Definition | Relevance |

| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor that is required to reduce the activity of a biological target (e.g., an enzyme) by 50%. | A lower IC50 value indicates a more potent inhibitor. |

| Ki (Inhibition constant) | An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. | Represents the intrinsic binding affinity of the inhibitor for the target. |

Studies on Enzyme Inhibitors

While direct studies on this compound as an enzyme inhibitor are not extensively documented in publicly available literature, the core structure is a key component in compounds designed to target various enzymes. The reactivity of the amino and cyano groups allows for the construction of more complex molecules that can interact with enzyme active sites. For instance, the general class of 2-aminopyridines has been explored for the inhibition of enzymes like inducible nitric oxide synthase (NOS II). scilit.com

Adenosine (B11128) Receptor Antagonism (e.g., A2A adenosine receptor)

The 2-aminonicotinonitrile core is a significant pharmacophore in the development of adenosine A2A receptor antagonists. scilit.comnih.gov The adenosine A2A receptor is a G-protein coupled receptor primarily expressed in the brain and is a target for conditions like Parkinson's disease. bohrium.com Antagonists block the receptor, which can help to normalize motor function. epa.gov

Researchers have synthesized and tested various 2-aminonicotinonitrile derivatives, demonstrating their potential in this area. For example, a study on 2-amino-6-furan-2-yl-4-substituted nicotinonitriles reported compounds with high affinity for the A2A adenosine receptor. scilit.comnih.gov Specifically, compounds LUF6050 and LUF6080 from this series showed high potency with Ki values of 1.4 nM and 1.0 nM, respectively, and demonstrated reasonable selectivity over other adenosine receptor subtypes (A1, A2B, and A3). nih.gov The high affinity of these compounds was further confirmed in a cAMP second messenger assay. nih.gov These findings underscore the importance of the 2-aminonicotinonitrile scaffold for achieving desired receptor affinity and selectivity. nih.gov

A broader class of compounds, 2-Amino-4,6-diphenylnicotinonitriles (APNs), has also been identified for its potential A2A adenosine receptor antagonism. mdpi.com

| Compound Class | Target | Key Findings | Reference |

| 2-Amino-6-furan-2-yl-4-substituted nicotinonitriles | Adenosine A2A Receptor | High affinity and selectivity, with some compounds having Ki values in the low nanomolar range. | scilit.comnih.gov |

| 2-Amino-4,6-diphenylnicotinonitriles (APNs) | Adenosine A2A Receptor | Identified as having potential antagonistic activity. | mdpi.com |

Plasminogen Activator Inhibitor-1 (PAI-1) Modulation

SIRT1 Inhibitory Activity

Sirtuin 1 (SIRT1) is a deacetylase enzyme involved in various cellular processes, including aging and metabolism, and has been identified as a target in cancer research. nih.govnih.gov The development of SIRT1 inhibitors is an active area of investigation. nih.gov Research has indicated that the class of 2-Amino-4,6-diphenylnicotinonitriles (APNs) possesses SIRT1 inhibitory activity. mdpi.com This suggests that the broader aminonicotinonitrile framework may have potential for interacting with sirtuin enzymes. However, direct studies confirming the SIRT1 inhibitory activity of this compound itself are not available in the current body of literature.

Drug Discovery and Development Potential

The potential of a chemical scaffold in drug discovery is assessed through computational and experimental methods to predict its behavior in biological systems.

Molecular Docking Studies for Protein-Ligand Interactions (e.g., Lipoprotein-associated Phospholipase A2)

Molecular docking is a computational technique used to predict how a ligand might bind to a protein's active site. nih.govnih.gov Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme implicated in inflammation and atherosclerosis, making it a therapeutic target. nih.gov While numerous studies have investigated inhibitors of Lp-PLA2, including molecular docking of various compounds, there are no specific molecular docking studies found in the literature that analyze the interaction between this compound and Lp-PLA2. nih.gov

Pharmacokinetic (ADME) Predictions and Challenges (e.g., Solubility, Drug Transport Proteins)

Role as Chiral Building Blocks and Molecular Scaffolds

In the realm of drug discovery and development, the use of chiral building blocks is a critical strategy. Biological systems, including the targets of most drugs like enzymes and receptors, are inherently chiral. Consequently, the interaction between a drug and its biological target often requires a precise three-dimensional arrangement, meaning that one enantiomer of a chiral drug may exhibit significantly higher efficacy and a different pharmacological profile than its counterpart. enamine.net The synthesis of enantiomerically pure compounds is therefore a major focus in medicinal chemistry, utilizing approaches such as asymmetric synthesis, resolution of racemates, and the use of a "chiral pool" of readily available enantiopure starting materials. enamine.net

Within this context, heterocyclic compounds serve as fundamental molecular scaffolds—core structures upon which diverse functional groups can be built to create libraries of new molecules. The 2-aminonicotinonitrile framework is one such scaffold. While this compound itself is not chiral, it represents a versatile scaffold. Its constituent parts—the pyridine (B92270) ring, the amino group, the nitrile group, and the methoxy (B1213986) group—offer multiple points for chemical modification. This allows for the systematic alteration of the molecule's steric and electronic properties to achieve desired biological activity and to potentially introduce chiral centers during synthesis.

For instance, the broader class of 2-amino-butanoic acid derivatives has been explored for the development of novel molecular scaffolds. Researchers have successfully designed and synthesized inhibitors of the ASCT2 glutamine transporter, a target in cancer metabolism, using a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid scaffold. nih.gov This work demonstrates how an amino acid-like core can be elaborated into potent and specific modulators of biological function, highlighting the value of such structures as starting points for medicinal chemistry programs. nih.gov The development of focused libraries from such scaffolds led to inhibitors with a 40-fold improvement in potency over previous compounds. nih.gov

Development of Fluorescent Sensors for Biological Monitoring

The unique photophysical properties of certain organic molecules make them ideal candidates for the development of fluorescent sensors for biological monitoring. These sensors can detect specific ions, molecules, or changes in the cellular environment with high sensitivity and selectivity. nih.gov The 2-aminonicotinonitrile core is a key component in a class of promising fluorescent probes.

Detailed research into 2-amino-4,6-diphenylnicotinonitriles (APNs), which are derivatives of the 2-aminonicotinonitrile structure, has highlighted their potential as fluorescent sensors. mdpi.com These compounds exhibit solvent-dependent shifts in their fluorescence emission, a property known as solvatochromism, which is crucial for sensing applications. The choice of solvent and the nature of electron-donating or electron-withdrawing substituents on the molecule significantly influence their fluorescence behavior. mdpi.com

One study systematically investigated a series of APNs and found that a specific derivative, compound 3 (2-amino-4-(4-(dimethylamino)phenyl)-6-phenylnicotinonitrile), consistently exhibited superior fluorescence properties. mdpi.com The photophysical characteristics of these APN compounds were evaluated in various solvents, demonstrating their potential utility.

Table 1: Photophysical Data for select 2-Amino-4,6-diphenylnicotinonitriles (APNs) in Different Solvents. Data sourced from MDPI. mdpi.com

These APN derivatives have demonstrated higher sensitivity in certain applications compared to commercially available fluorescent probes and have been used to monitor and accelerate cationic photopolymerization processes. mdpi.com This suggests their utility as fluorescent sensors for tracking the progress of polymerization reactions in industrial and research settings. mdpi.com The development of such sensors is crucial for optimizing reaction conditions and ensuring material quality. The findings provide valuable knowledge for the further development of sensors based on the 2-aminonicotinonitrile scaffold for a range of applications, including their use as potential anticancer agents. mdpi.com

Applications in Materials Science

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a laser. This property is crucial for a range of photonic applications, including frequency conversion and optical switching. The NLO properties of organic molecules are intrinsically linked to their molecular structure, particularly the presence of π-conjugated systems and electron donor-acceptor groups.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the NLO properties of new materials. researchgate.netbiointerfaceresearch.com For molecules similar in structure to 2-Amino-4-Methoxynicotinonitrile, such as other 2-aminonicotinonitrile derivatives, DFT calculations have been instrumental in understanding their NLO potential. researchgate.netresearchgate.net These computational studies involve optimizing the molecular geometry and then calculating the components of the hyperpolarizability tensor. mdpi.com The choice of the functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set, is critical for obtaining accurate results. researchgate.net The finite-field approach is a common method used in these calculations. biointerfaceresearch.com

Potential as NLO Materials

The calculated hyperpolarizability values provide a strong indication of a material's potential for NLO applications. researchgate.net A high β value suggests a significant NLO response. For related organic compounds, studies have shown that the presence of donor and acceptor groups can lead to substantial hyperpolarizability, making them promising candidates for NLO materials. researchgate.netresearchgate.net The investigation of various 2-aminopyridine (B139424) derivatives has highlighted their potential in this area. researchgate.net While direct experimental data for this compound is not extensively available in the provided results, the computational and experimental findings for analogous structures strongly support its potential as an NLO material. researchgate.net

Fluorescent Materials and Photophysical Applications

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Materials with strong fluorescent properties are valuable for a wide range of applications, from biological imaging to lighting technologies.

Greenish-Blue Fluorescence Emission Characteristics

Derivatives of 2-aminonicotinonitrile have been shown to exhibit notable fluorescence. mdpi.comresearchgate.net For instance, a related compound, 6-(4-aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, displays a strong greenish-blue fluorescence in acetonitrile, with an emission peak at 476 nm when excited at 365 nm. researchgate.net This fluorescence is attributed to intramolecular charge transfer between the electron-donating and electron-accepting moieties within the molecule. researchgate.net Other 2-amino-3-cyanopyridine (B104079) derivatives also show fluorescence, with emission wavelengths that can be influenced by the solvent polarity. sciforum.net The study of various fluorescent proteins has also provided insights into the mechanisms of blue fluorescence. nih.gov

Fluorescence Quenching Studies (e.g., Metal Ion Detection)

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. This phenomenon can be harnessed for sensing applications, as the presence of a specific analyte (the quencher) can lead to a measurable change in fluorescence. nih.govnih.gov For example, the fluorescence of certain organic molecules can be quenched by heavy metal ions, forming the basis for sensitive and selective metal ion detectors. researchgate.netrsc.org Studies on 1,3,4-oxadiazole (B1194373) derivatives have demonstrated their potential for the detection of silver ions through fluorescence quenching. informaticsjournals.co.in While specific studies on this compound for metal ion detection were not found in the provided results, the general principles of fluorescence quenching suggest its potential applicability in this area, given its fluorescent properties.

Applications in Organic Light-Emitting Devices (OLEDs) and Liquid Crystal Technologies

Materials with strong and stable fluorescence are essential for the development of Organic Light-Emitting Devices (OLEDs). Coumarin derivatives, which share some structural similarities with the nicotinonitrile core, are used in OLEDs as emitters or dopants. researchgate.net The color of the emitted light can be tuned by modifying the molecular structure. The development of new blue-emitting materials is a key area of research in OLED technology. researchgate.net The promising photophysical properties of 2-aminonicotinonitrile derivatives suggest their potential as components in OLEDs. bohrium.com Furthermore, the unique properties of such organic molecules could also find applications in liquid crystal technologies, although this area requires further investigation.

Integration into Nanomaterials (e.g., Magnetic Nanoparticles)

The integration of small organic molecules onto the surface of nanomaterials is a burgeoning area of research, aiming to create hybrid materials with tailored properties for a variety of applications. While direct studies on the incorporation of this compound into nanomaterials are not extensively documented in publicly available research, the principles of nanoparticle functionalization can be illustrated through structurally similar compounds. The presence of an amino group in this compound makes it a prime candidate for surface modification of nanoparticles, particularly those with reactive surface chemistries like magnetic iron oxide nanoparticles (Fe₃O₄).

A pertinent example of this type of integration is the surface modification of Fe₃O₄ magnetic nanoparticles with a Schiff-base compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole. nanomedicine-rj.comresearchgate.net This research provides a valuable blueprint for how this compound could potentially be integrated into magnetic nanomaterials. The process involves the initial synthesis of the magnetic nanoparticles, followed by their coating with the organic molecule.

In a typical synthesis of magnetic nanoparticles, a co-precipitation method is employed, involving the mixture of ferric and ferrous chloride solutions in the presence of a base such as ammonium (B1175870) hydroxide. nanomedicine-rj.com This results in the formation of a black precipitate of Fe₃O₄ nanoparticles, which are then separated using a magnetic field. nanomedicine-rj.com

The subsequent coating process involves dispersing the synthesized magnetic nanoparticles in a solvent, such as ethanol (B145695), with the aid of sonication. nanomedicine-rj.com The organic compound, in this case, the thiazole (B1198619) derivative, is then introduced to the nanoparticle dispersion. nanomedicine-rj.com The mixture is subjected to mechanical shaking at an elevated temperature for several hours to facilitate the coating of the nanoparticles. nanomedicine-rj.com The amino group of the organic molecule is crucial for its attachment to the surface of the iron oxide nanoparticles. The final functionalized nanoparticles are then collected via magnetic separation and washed to remove any unreacted materials. nanomedicine-rj.com

Characterization of these functionalized nanoparticles is essential to confirm the success of the surface modification. Techniques such as Scanning Electron Microscopy (SEM) are used to analyze the morphology and size of the nanoparticles. For instance, studies on 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated nanoparticles revealed that the pristine magnetic nanoparticles had a tendency to aggregate due to their superparamagnetic properties, with individual particle sizes ranging from approximately 4.2 to 19.7 nm. nanomedicine-rj.com After coating, the size of the nanoparticles increased to a range of 30-50 nm, and they exhibited a more porous shape with reduced aggregation. nanomedicine-rj.com This suggests that the organic coating not only functionalizes the surface but also improves the stability of the nanoparticles in dispersion. nanomedicine-rj.com

The successful coating of magnetic nanoparticles with a structurally analogous compound highlights the potential for this compound to be used in a similar fashion. The amino group of this compound would likely serve as the anchor for its covalent attachment to the nanoparticle surface, potentially through similar chemical linkages. The methoxy (B1213986) and nitrile groups would then be exposed on the surface of the nanomaterial, imparting new chemical properties and potential functionalities.

The integration of such functionalized magnetic nanoparticles could be envisioned in various fields. For example, the unique electronic and chelating properties of the nicotinonitrile moiety could be exploited in areas such as catalysis, sensing, or targeted drug delivery. However, further research is necessary to explore the direct synthesis and characterization of this compound-functionalized nanomaterials to fully understand their properties and potential applications.

| Nanoparticle Type | Functionalizing Agent | Synthesis Method | Key Findings |

| Magnetic Nanoparticles (Fe₃O₄) | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | Co-precipitation and surface coating | Increased nanoparticle size (30-50 nm), porous morphology, reduced aggregation. nanomedicine-rj.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-methoxynicotinonitrile, and how can reaction conditions be monitored for optimal purity?

- Methodology : The compound is synthesized via condensation of α,β-unsaturated ketones with malononitrile in methanol under basic conditions (e.g., sodium methoxide). Reaction progress is monitored using TLC, and purity is confirmed via melting point analysis and / NMR spectroscopy.

- Key Data :

| Starting Material | Solvent | Catalyst | Yield | Characterization |

|---|---|---|---|---|

| (E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one | Methanol | NaOMe | ~75% | NMR, X-ray crystallography |

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound derivatives?

- Methodology :

- NMR : Assign signals for amino ( ~6.28 ppm, singlet) and methoxy groups ( ~3.8–4.0 ppm).

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., pyridine vs. phenyl: ~43°) and hydrogen-bonding networks (N–H⋯N, C–H⋯π) using SHELX software .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound analogs?

- Methodology :

- Vary solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (NaOMe vs. KCO).

- Use high-throughput screening to identify ideal stoichiometry (e.g., malononitrile excess ≥2:1) .

- Data Contradictions : Discrepancies in yields (60–85%) may arise from competing side reactions (e.g., cyano group hydrolysis); mitigate via inert atmosphere or lower temperatures .

Q. How can conflicting NMR data for amino and methoxy protons be resolved in structurally similar derivatives?

- Methodology :

- Perform - HMBC to confirm amino group connectivity.

- Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*).

- Cross-validate with X-ray-derived torsion angles (e.g., C–O–C–N: −1.2°) .

Q. What computational strategies predict the electronic properties of this compound for optoelectronic applications?

- Methodology :

- Use TD-DFT (CAM-B3LYP/def2-TZVP) to calculate HOMO-LUMO gaps and absorption spectra.

- Validate with experimental fluorescence data (e.g., emission λ ~450 nm in DMSO) .

Q. How do hydrogen-bonding networks and π-stacking interactions influence the solid-state packing of this compound?

- Methodology :

- Analyze X-ray structures for intermolecular N–H⋯N (2.8–3.0 Å) and π⋯π interactions (3.7–3.9 Å between aromatic rings).

- Correlate packing motifs with thermal stability (TGA/DSC) and solubility .

Q. What strategies validate the fluorescence quenching mechanisms of this compound in solvent-polarity studies?

- Methodology :

- Measure quantum yields in solvents of varying polarity (e.g., hexane vs. water).

- Use Stern-Volmer plots to quantify quenching constants () and identify static vs. dynamic mechanisms .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.